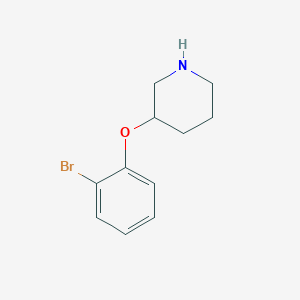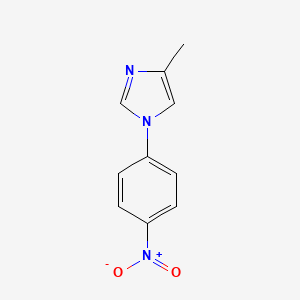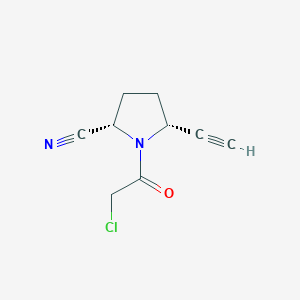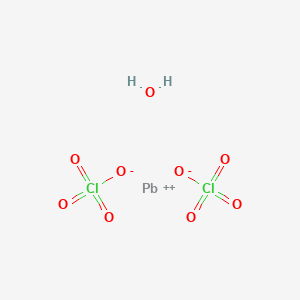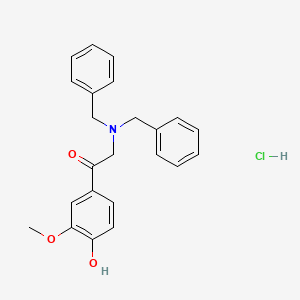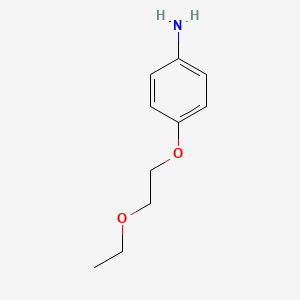
4-(2-Ethoxyethoxy)aniline
Overview
Description
4-(2-Ethoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Electrochemical Applications
Electrochemical Synthesis of Polymers
4-(2-Ethoxyethoxy)aniline derivatives have been used in the electrochemical synthesis of novel polymers. These polymers exhibit high conductivity and porosity, making them efficient for use as counter electrodes in dye-sensitized solar cells. They demonstrate enhanced energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).
Electrochromic Materials
Derivatives of this compound have been synthesized and electropolymerized to create conducting polymers with significant applications in electrochromic devices, particularly in the near-infrared region. These materials exhibit high optical contrasts and fast switching speeds, making them suitable for electrochromic applications (Li et al., 2017).
Material Science and Chemistry
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various novel compounds with potential applications in different fields. These include Schiff bases, block copolymers, and dendritic liquid crystals, showcasing the versatility of this compound in creating new materials with unique properties (Morar et al., 2018).
Dielectric Relaxation Studies
this compound has been studied in dielectric relaxation phenomena, particularly in mixtures with alkoxyethanols. These studies contribute to understanding the interactions between molecular structures and the strength of hydrogen bonds, which is crucial in material science and chemistry (Basha, 2017).
Biochemistry and Pharmacology
- Antimicrobial Activity: Compounds derived from this compound have shown significant antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents for medical use (Banoji et al., 2022).
Electronics and Sensor Technology
Sensor Applications
Poly(aniline) derivatives, including those related to this compound, have been used in sensor applications. They demonstrate unique pH-dependent properties, which are exploited in the development of nonenzymatic glucose sensors and other analytical tools (Shoji & Freund, 2001).
Electroactivity in Polymers
this compound derivatives have been used in the study of electroactivity in polymers, such as poly-(2,5-dimethoxyaniline). These studies contribute to the understanding of polymer behavior and properties in different acid solutions, which is crucial for the development of advanced electronic materials (Palys et al., 2000).
Energy and Environmental Applications
- Hole Transporting Materials in Solar Cells: Arylamine derivatives of this compound have been synthesized for use as hole transporting materials in perovskite solar cells. These materials offer improved thermal stability and efficiency in energy conversion, contributing to the advancement of solar cell technology (Liu et al., 2016).
properties
IUPAC Name |
4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFTZBNMULUNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586403 | |
| Record name | 4-(2-Ethoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65999-71-5 | |
| Record name | 4-(2-Ethoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



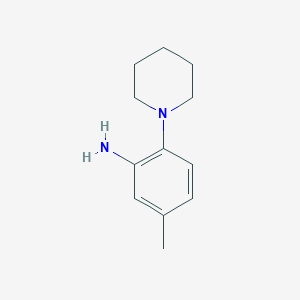


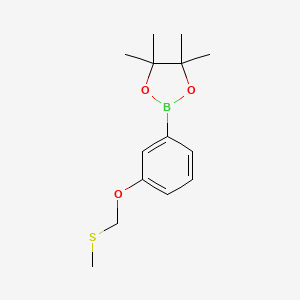
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)

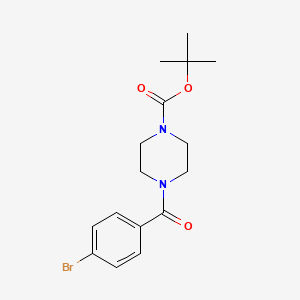
![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)
